1-amino-N-(4-bromophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-AMINO-N(4-BR-PH)5-ET-6,7,8,9-TETRAHYDROTHIENO(2,3-C)ISOQUINOLINE-2-CARBOXAMIDE is a complex organic compound with the molecular formula C20H20BrN3OS and a molecular weight of 430.37 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers . It is characterized by its unique structure, which includes a bromophenyl group, an ethyl group, and a tetrahydrothienoisoquinoline core.
Vorbereitungsmethoden
The synthetic routes and reaction conditions for 1-AMINO-N(4-BR-PH)5-ET-6,7,8,9-TETRAHYDROTHIENO(2,3-C)ISOQUINOLINE-2-CARBOXAMIDE are not extensively documented in the available literature. . Industrial production methods are not well-established due to the compound’s rarity and specialized use in research.
Analyse Chemischer Reaktionen
1-AMINO-N(4-BR-PH)5-ET-6,7,8,9-TETRAHYDROTHIENO(2,3-C)ISOQUINOLINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-AMINO-N(4-BR-PH)5-ET-6,7,8,9-TETRAHYDROTHIENO(2,3-C)ISOQUINOLINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 1-AMINO-N(4-BR-PH)5-ET-6,7,8,9-TETRAHYDROTHIENO(2,3-C)ISOQUINOLINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Vergleich Mit ähnlichen Verbindungen
1-AMINO-N(4-BR-PH)5-ET-6,7,8,9-TETRAHYDROTHIENO(2,3-C)ISOQUINOLINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
1-AMINO-N(4-BR-PH)5-ET-6,7,8,9-TETRAHYDROTHIENO(2,3-C)ISOQUINOLINE-2-CARBOXAMIDE derivatives: These compounds have similar core structures but differ in the substituents attached to the core.
Thienoisoquinoline analogs: Compounds with similar thienoisoquinoline cores but different functional groups.
Bromophenyl derivatives: Compounds with bromophenyl groups attached to different core structures.
Eigenschaften
Molekularformel |
C20H20BrN3OS |
---|---|
Molekulargewicht |
430.4 g/mol |
IUPAC-Name |
1-amino-N-(4-bromophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide |
InChI |
InChI=1S/C20H20BrN3OS/c1-2-15-13-5-3-4-6-14(13)16-17(22)18(26-20(16)24-15)19(25)23-12-9-7-11(21)8-10-12/h7-10H,2-6,22H2,1H3,(H,23,25) |
InChI-Schlüssel |
SBDNTHHKKLLULA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC2=C(C3=C1CCCC3)C(=C(S2)C(=O)NC4=CC=C(C=C4)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.